molecular formula C18H26O10S2 B1277877 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-a-D-ribofuranose CAS No. 293751-01-6

3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-a-D-ribofuranose

Cat. No.: B1277877
CAS No.: 293751-01-6
M. Wt: 466.5 g/mol
InChI Key: REPCZRIZHPZZRA-PMPSAXMXSA-N
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Description

This compound is a chemical of interest in pharmaceutical testing . It is also known as MB05268 with the CAS number 293751-01-6 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, derivatives were synthesized from the starting material 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose via subsequent benzylation, tosylation, and acetylation reactions .


Molecular Structure Analysis

The molecular formula of this compound is C18H26O10S2 . The InChI and SMILES strings, which are standard ways to represent the molecule’s structure, are also available .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Polyhydroxylated Derivatives: This compound has been used in the synthesis of protected 2,5-dideoxy-2,5-imino-D-galactitol derivatives from D-fructose, indicating its utility in complex organic synthesis processes (Izquierdo et al., 2006).
  • Formation of Glycosyl Dienes: It has also been involved in the DBU-catalyzed condensation to produce glycosyl dienes, demonstrating its role in the formation of complex carbohydrate structures (Verma et al., 2006).
  • NMR Spectra Assignments: The compound's derivatives have been synthesized for evaluating their structures using NMR spectra, highlighting its importance in spectroscopic analysis (Zhang Bo, 2007).

Bioorganic and Medicinal Chemistry Applications

  • Synthesis of Nucleosides: It's been used in the development of novel nucleosides, indicating its potential applications in bioorganic chemistry and possibly in drug development (Varizhuk et al., 2009).
  • Biocatalytic Synthesis Approaches: The compound has been explored in biocatalytic synthesis methods for azido- and hydroxy-spiro-oxetanoribonucleosides, suggesting its utility in environmentally friendly synthesis techniques (Kumar et al., 2015).

Advanced Organic Synthesis Techniques

  • Intramolecular Reactions and Derivative Formation: The compound has been instrumental in the synthesis of various derivatives through intramolecular reactions, showcasing its versatility in advanced organic synthesis (Ning & Kong, 2001).

Biochemical Analysis

Biochemical Properties

3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose plays a significant role in biochemical reactions, particularly in the synthesis of locked nucleic acid (LNA) monomers . This compound interacts with various enzymes, such as those involved in the selective enzymatic monoacetylation of diastereotopic hydroxymethyl functions . These interactions are crucial for the efficient synthesis of LNA monomers, which are extensively explored in synthetic oligonucleotide-based therapeutics .

Cellular Effects

The effects of 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s role in the synthesis of LNA monomers leads to the formation of energetically favorable duplexes, which enhance base stacking interactions and stabilize nucleic acid structures .

Molecular Mechanism

At the molecular level, 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The compound’s structural properties allow it to lock the sugar moiety into a specific conformation, leading to preorganization of the backbone of LNA oligonucleotides . This preorganization results in increased base stacking interactions and higher melting temperatures of duplexes compared to unmodified duplexes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, allowing for sustained biochemical activity .

Dosage Effects in Animal Models

The effects of 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose vary with different dosages in animal models. At lower dosages, the compound exhibits beneficial effects, such as enhanced analgesic and anti-inflammatory properties . At higher dosages, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose is involved in specific metabolic pathways that include interactions with enzymes and cofactors . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity .

Transport and Distribution

The transport and distribution of 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are essential for its biochemical functions .

Subcellular Localization

The subcellular localization of 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose is directed by targeting signals and post-translational modifications . These factors ensure that the compound reaches specific compartments or organelles, where it can exert its activity or function .

Properties

IUPAC Name

[(3aR,6S,6aR)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-6-phenylmethoxy-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O10S2/c1-17(2)26-14-15(23-10-13-8-6-5-7-9-13)18(28-16(14)27-17,11-24-29(3,19)20)12-25-30(4,21)22/h5-9,14-16H,10-12H2,1-4H3/t14-,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPCZRIZHPZZRA-PMPSAXMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)(COS(=O)(=O)C)COS(=O)(=O)C)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](C(O[C@@H]2O1)(COS(=O)(=O)C)COS(=O)(=O)C)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432102
Record name [(3aR,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxole-5,5-diyl]bis(methylene) dimethanesulfonate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293751-01-6
Record name [(3aR,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxole-5,5-diyl]bis(methylene) dimethanesulfonate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-O-BENZYL 4-C-(METHANESULFONYLOXYMETHYL)-5-O-METHANESULFONYL-1,2-O-ISOPROPYLIDENE-A-D-RIBOFURANOSE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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